molecular formula C8H7NO5 B1294280 3-Methoxy-4-nitrobenzoic acid CAS No. 5081-36-7

3-Methoxy-4-nitrobenzoic acid

Cat. No. B1294280
CAS RN: 5081-36-7
M. Wt: 197.14 g/mol
InChI Key: PWURRRRGLCVBMX-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzoic acid is a chemical compound that is part of the methoxy-nitrobenzoic acid family. It is characterized by the presence of a methoxy group and a nitro group attached to a benzoic acid core. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-methoxy-4-nitrobenzoic acid has been explored in several studies. For instance, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids has been described as suitable reagents for coupling to polyethylene glycol derivatives, demonstrating a method with improved yield and purification over previous techniques . Additionally, novel curcumin esters with a 4-nitrobenzoate moiety have been synthesized, showcasing the versatility of nitrobenzoic acid derivatives in the creation of compounds with potential biological activity .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methoxy-4-nitrobenzoic acid has been characterized using various spectroscopic techniques. For example, a curcumin ester with a 4-nitrobenzoate group was analyzed using FT-IR, NMR, mass, and UV-visible spectroscopy, complemented by theoretical calculations at the DFT level . The study of molecular structures is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Chemical reactions involving nitrobenzoic acid derivatives have been extensively studied. The electrochemical reduction of 3-nitro-4-hydroxybenzoic acid to produce an important intermediate for the synthesis of polybenzoxazoles is one such example . Additionally, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification highlights the reactivity of the nitro group in facilitating transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-nitrobenzoic acids have been investigated, including their enthalpies of combustion, vapor pressures, and enthalpies of sublimation . These properties are essential for understanding the stability and behavior of these compounds under various conditions. The study of their crystalline structures, as in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, provides insight into the molecular conformations and intermolecular interactions that can influence their properties .

Scientific Research Applications

Thermochemical Properties

  • Enthalpies of Combustion and Sublimation : The standard molar enthalpies of formation for crystalline 3-methoxy-4-nitrobenzoic acid were determined using combustion calorimetry and the Knudsen mass-loss effusion technique. These studies provide valuable thermochemical data for this compound (Silva et al., 1999).

Biological Effects

  • Chlorosis in Plants : Research on derivatives of 4-hydroxy-3-nitrobenzoic acid, including 3-methoxy-4-nitrobenzoic acid, has shown their ability to induce chlorosis (yellowing) in plant tissues. This effect is significant for understanding plant physiology and potentially for agricultural applications (Dimmock, 1967).

Synthetic Applications

  • Facile Synthesis of Derivatives : The compound has been used in the synthesis of complex organic structures, like 10-methoxy-4. 8-dinitro-6H-benzo[2,3-c]chromen-6-one, showcasing its utility in organic synthesis and chemical research (Havaldar et al., 2004).

Photochemical Studies

  • Photochemical Decomposition : Studies on the photochemical decomposition of nitrobenzoic acid, including 3-methoxy-4-nitrobenzoic acid, using surface-enhanced Raman scattering. This research contributes to our understanding of photochemical reactions on specific substrates (Franzke & Wokaun, 1992).

Solubility and Transfer Studies

  • Abraham Model Correlations : Research involving the solubility and transfer of 3-methoxy-4-nitrobenzoic acid in various solvents provides insights into its physicochemical properties, which are crucial for various applications, including pharmaceuticals and material science (Hart et al., 2015).

Dye Synthesis

  • Synthesis of Dyes : The compound has been used in the synthesis of N-(Aminomethoxybenzoyl) melamines, which are precursors for acid dyes, indicating its role in the textile and dye industry (Kitajima et al., 1970).

Stability and Decomposition

  • Stability-Indicating Studies : The stability and decomposition pathways of nitroaromatic compounds, including 3-methoxy-4-nitrobenzoic acid, have been investigated, contributing to the understanding of the stability of such compounds in various conditions, important for storage and handling (de Freitas et al., 2014).

properties

IUPAC Name

3-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWURRRRGLCVBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198840
Record name 3-Methoxy-4-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-nitrobenzoic acid

CAS RN

5081-36-7
Record name 3-Methoxy-4-nitrobenzoic acid
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Record name 3-Methoxy-4-nitrobenzoic acid
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Record name 5081-36-7
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Record name 3-Methoxy-4-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
T Liss - Journal of the American Chemical Society, 1952 - ACS Publications
3-Methoxy-4-nitrobenzoyl chloride was prepared by treating the acid1 with phosphorus pentachloride on a steam-bath for about 30 minutes. After removing the phosphorus oxychloride …
Number of citations: 2 pubs.acs.org
MAVR da Silva, MAR Matos, MJS Monte… - The Journal of Chemical …, 1999 - Elsevier
… The standard (po = 0.1 MPa) molar enthalpies of formation for crystalline 3-methoxy-2nitro-, 4-methoxy-3-nitro-, and 3-methoxy-4-nitrobenzoic acid were derived from the standard molar …
Number of citations: 31 www.sciencedirect.com
A Morrison, TPC Mulholland - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… than the 4-nitro-isomer, and when the oxidation of the mixed isomers was carried out in the presence of magnesium sulphate the only acidic product was 3-methoxy-4-nitrobenzoic acid. …
Number of citations: 3 pubs.rsc.org
T KITAGAWA, T SHIMOZONO, T AIKAWA… - Chemical and …, 1981 - jstage.jst.go.jp
… 4-Methoxy-3—nitrobenzoic acid and 3—methoxy-4—nitrobenzoic acid were prepared from the corresponding methoxybenzoic acids according to the methods of Wu and Herbsts) and …
Number of citations: 201 www.jstage.jst.go.jp
J Sheehan, E Steck - Journal of the American Chemical Society, 1952 - ACS Publications
3-Methoxy-4-nitrobenzoyl chloride was prepared by treating the acid1 with phosphorus pentachloride on a steam-bath for about 30 minutes. After removing the phosphorus oxychloride …
Number of citations: 1 pubs.acs.org
M Algarra, BB Campos, MS Miranda, JCGE da Silva - Talanta, 2011 - Elsevier
… for the detection of trace amounts of three nitroaromatic compounds: 4-methoxy-2-nitrophenol (MNP), 2-amine-5-chloro-1,3-dinitrobenzene (ACNB) and 3-methoxy-4-nitrobenzoic acid (…
Number of citations: 74 www.sciencedirect.com
M Wang, M Gao, Z Xu, QH Zheng - Bioorganic & Medicinal Chemistry …, 2017 - Elsevier
… Amide derivative 2 was achieved by chlorination of 3-methoxy-4-nitrobenzoic acid with thionly chloride in toluene, followed by amination with morpholine in the presence of N,N-…
Number of citations: 17 www.sciencedirect.com
W Reckhow, D Tarbell - Journal of the American Chemical Society, 1952 - ACS Publications
3-Methoxy-4-nitrobenzoyl chloride was prepared by treating the acid1 with phosphorus pentachloride on a steam-bath for about 30 minutes. After removing the phosphorus oxychloride …
Number of citations: 2 pubs.acs.org
J Jover, R Bosque, J Sales - QSAR & Combinatorial Science, 2008 - Wiley Online Library
A Computational Neural Network (CNN) derived model is proposed for the pK a prediction of benzoic acids in different solvents. The system studied contains 519 pK a values …
Number of citations: 106 onlinelibrary.wiley.com
I Hermecz, A Sánta-Csutor, C Gönczi… - Pure and Applied …, 2001 - degruyter.com
… In the synthesis of the sulfonyl chloride 1, medicinal chemists started from 3-methoxy-4nitrobenzoic acid (3) (Scheme 2). First, the carboxylic acid chloride 4 was formed by treatment of 3 …
Number of citations: 26 www.degruyter.com

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